1,2,3,4,6-Pentachlorodibenzofuran
Overview
Description
1,2,3,4,6-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two benzene rings fused to a furan ring with chlorine atoms attached to the carbon atoms. These compounds are known for their environmental persistence and potential toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,6-Pentachlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuran. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of polychlorinated dibenzofurans, including this compound, often occurs as unintentional by-products during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorine-containing materials .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated dibenzofurans.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated dibenzofuran derivatives, while reduction can produce less chlorinated dibenzofurans .
Scientific Research Applications
1,2,3,4,6-Pentachlorodibenzofuran has several scientific research applications, including:
Environmental Studies: It is used as a marker for studying the environmental impact and persistence of chlorinated compounds.
Toxicology: Research on its toxic effects helps in understanding the health risks associated with exposure to polychlorinated dibenzofurans.
Analytical Chemistry: It is used as a standard in the analysis of environmental samples for the presence of polychlorinated dibenzofurans.
Mechanism of Action
1,2,3,4,6-Pentachlorodibenzofuran exerts its effects by binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region of genes it activates. This leads to the induction of various enzymes, including cytochrome P450 enzymes such as CYP1A1 and CYP1A2 .
Comparison with Similar Compounds
Similar Compounds
- 2,3,7,8-Tetrachlorodibenzofuran (TCDF)
- 1,2,3,7,8-Pentachlorodibenzofuran
- 2,3,4,7,8-Pentachlorodibenzofuran
- 1,2,3,4,7,8-Hexachlorodibenzofuran
- 1,2,3,6,7,8-Hexachlorodibenzofuran
Uniqueness
1,2,3,4,6-Pentachlorodibenzofuran is unique due to its specific chlorination pattern, which affects its chemical properties and biological activity. Its binding affinity to the aryl hydrocarbon receptor and the resulting toxicological effects can differ from other polychlorinated dibenzofurans .
Properties
IUPAC Name |
1,2,3,4,6-pentachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-5-3-1-2-4-6-7(14)8(15)9(16)10(17)12(6)18-11(4)5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQJBAPSLUZUTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232560 | |
Record name | 1,2,3,4,6-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-47-6 | |
Record name | 1,2,3,4,6-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX0M6738NK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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